molecular formula C17H12N2 B10840693 2-(2-Methylquinolin-7-yl)benzonitrile

2-(2-Methylquinolin-7-yl)benzonitrile

Cat. No.: B10840693
M. Wt: 244.29 g/mol
InChI Key: MUNVAMLSVBEAIR-UHFFFAOYSA-N
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Description

2-(2-Methylquinolin-7-yl)benzonitrile is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 2-position and a benzonitrile moiety at the 7-position. Its molecular formula is C₁₇H₁₂N₂ (inferred from nomenclature). The compound has garnered interest in medicinal chemistry due to its structural similarity to ligands targeting neurological receptors, particularly metabotropic glutamate receptor 5 (GRM5), as noted in drug development studies for anxiety, autism, and Alzheimer’s disease .

Properties

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(2-methylquinolin-7-yl)benzonitrile

InChI

InChI=1S/C17H12N2/c1-12-6-7-13-8-9-14(10-17(13)19-12)16-5-3-2-4-15(16)11-18/h2-10H,1H3

InChI Key

MUNVAMLSVBEAIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3C#N

Origin of Product

United States

Preparation Methods

One common method for synthesizing the quinoline ring is the Doebner-Von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . The resulting 2-methylquinoline can then be further functionalized to introduce the benzonitrile group through various substitution reactions.

Chemical Reactions Analysis

2-(2-methylquinolin-7-yl)benzonitrile can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.

Mechanism of Action

The biological activity of 2-(2-methylquinolin-7-yl)benzonitrile is primarily attributed to its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of bacterial and cancer cells. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between 2-(2-Methylquinolin-7-yl)benzonitrile and related quinoline derivatives:

Compound Name Core Structure Substituents (Position) Key Functional Groups Molecular Formula
This compound Quinoline -CH₃ (2), -C₆H₄CN (7) Nitrile, Methyl C₁₇H₁₂N₂
2-Methoxymethoxy-5-(2-methylquinolin-7-yl)benzonitrile (Compound 16) Quinoline -CH₃ (2), -C₆H₃(OCH₂OCH₃)CN (5,7) Nitrile, Methoxymethoxy C₂₀H₁₇N₂O₂
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline -Ph (2), -CO-piperazine-benzoate (4) Ester, Piperazine, Carbonyl C₂₈H₂₆N₃O₃
3-[(2-Aminoquinolin-7-yl)methoxy]-5-[(methylamino)methyl]benzonitrile (8EV) Quinoline -NH₂ (2), -CH₂O-C₆H₃(CN)CH₂NHCH₃ (7) Nitrile, Amino, Methoxy C₁₉H₁₈N₄O

Key Observations :

  • Polarity: The target compound lacks polar groups like esters (C1) or amino substituents (8EV), resulting in lower solubility compared to C1 or 8EV but higher lipophilicity .
  • Receptor Binding: The nitrile group in the target compound may act as a hydrogen-bond acceptor, similar to Compound 16 , whereas amino groups in 8EV enable hydrogen-bond donation, altering target affinity .

Analytical Characterization

  • NMR : The target compound’s ¹H NMR would show aromatic protons (δ 7.0–8.5 ppm), a methyl singlet (~δ 2.6 ppm), and nitrile absence in proton spectra. Comparatively, Compound 16 displays distinct methoxymethoxy protons (δ 3.53 ppm, -OCH₃) .
  • IR : The nitrile stretch (~2236 cm⁻¹) is consistent across nitrile-containing analogs (e.g., Compound 16 and 8EV) .

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